(4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
(4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that features a piperazine ring, a benzyl group, a fluorine atom, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.
Incorporation of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination using reagents like Selectfluor.
Formation of the Tetrazole Ring: The tetrazole ring is formed through a [2+3] cycloaddition reaction between an azide and a nitrile.
Final Coupling: The final step involves coupling the piperazine derivative with the fluorinated tetrazole derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the ketone group, converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are common.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of (4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the tetrazole ring can mimic carboxylate groups, enhancing binding affinity. The fluorine atom can increase the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
- (4-benzylpiperazin-1-yl)[5-chloro-2-(1H-tetrazol-1-yl)phenyl]methanone
- (4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone
- (4-benzylpiperazin-1-yl)[5-iodo-2-(1H-tetrazol-1-yl)phenyl]methanone
Uniqueness
The presence of the fluorine atom in (4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone makes it unique compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability.
Properties
Molecular Formula |
C19H19FN6O |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-fluoro-2-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C19H19FN6O/c20-16-6-7-18(26-14-21-22-23-26)17(12-16)19(27)25-10-8-24(9-11-25)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 |
InChI Key |
QRSNFPQPDLBGAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
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